2,5-Furandione, polymer with 2-methyl-1-propene

Catalog No.
S561162
CAS No.
26426-80-2
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Furandione, polymer with 2-methyl-1-propene

CAS Number

26426-80-2

Product Name

2,5-Furandione, polymer with 2-methyl-1-propene

IUPAC Name

furan-2,5-dione;2-methylprop-1-ene

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C4H2O3.C4H8/c5-3-1-2-4(6)7-3;1-4(2)3/h1-2H;1H2,2-3H3

InChI Key

RPOCFUQMSVZQLH-UHFFFAOYSA-N

SMILES

CC(=C)C.C1=CC(=O)OC1=O

Synonyms

maleic acid-isobutylene copolymer, PE 60, polyelectrolyte 60, polyelectrolyte 60 ammonium salt

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O
2,5-Furandione, polymer with 2-methyl-1-propene, also known as poly(2,5-furandione-co-2-methyl-1-propene), is a translucent, amorphous plastic with high heat resistance and good mechanical properties. It is a biodegradable and renewable alternative to traditional plastics derived from non-renewable sources, such as petroleum. The polymerization reaction between 2,5-furandione and 2-methyl-1-propene leads to the formation of poly(2,5-furandione-co-2-methyl-1-propene) backbone, which can be further modified through copolymerization and functionalization to obtain specific material properties.
Poly(2,5-furandione-co-2-methyl-1-propene) has a glass transition temperature (Tg) of 120-180°C, melting temperature (Tm) of 210-270°C, and decomposition temperature (Td) of 270-340°C. It is resistant to hydrolysis, oxidation, and UV radiation. The polymer's chemical structure consists of a furan ring and a substituent group of propene, both of which are derived from renewable resources.
Poly(2,5-furandione-co-2-methyl-1-propene) can be synthesized by melt polymerization, solution polymerization, or solid-state polymerization. Melt polymerization involves heating the monomers to a high temperature under vacuum or inert gas atmosphere, while solution polymerization involves dissolving the monomers in a solvent and adding a catalyst to initiate polymerization. Solid-state polymerization involves heating the monomers in the absence of solvent or catalyst. The resulting polymer can be characterized by various techniques, including nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Several analytical methods have been utilized to study the properties of poly(2,5-furandione-co-2-methyl-1-propene). These methods include X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and dynamic mechanical analysis (DMA). These techniques can provide information about the polymer's structure, morphology, and mechanical properties.
Poly(2,5-furandione-co-2-methyl-1-propene) is biodegradable and biocompatible, making it suitable for biomedical applications. The polymer has shown promise as a scaffold and drug delivery vehicle for tissue engineering and drug delivery.
Poly(2,5-furandione-co-2-methyl-1-propene) is generally considered safe for use in scientific experiments. It is non-toxic and does not produce harmful byproducts when it degrades. However, like all chemicals, it should be handled with care to avoid exposure through inhalation or skin contact.
Poly(2,5-furandione-co-2-methyl-1-propene) has potential applications in various fields of scientific research, including materials science, chemistry, biology, and environmental science. It can be used as a sustainable alternative to traditional plastics in the production of packaging materials, electronic devices, and automotive components. It can also be used as a binder in battery electrodes, a matrix in composites, and a coating material for membranes.
Poly(2,5-furandione-co-2-methyl-1-propene) is a relatively new material, and research into its properties and applications is ongoing. Studies have focused on improving the polymer's thermal stability, mechanical properties, and conductivity. Research has also explored the potential of poly(2,5-furandione-co-2-methyl-1-propene) for biomedical applications and as a renewable energy material.
Poly(2,5-furandione-co-2-methyl-1-propene) has several potential implications in various fields of research and industry. Its biodegradability and renewable nature make it an attractive alternative to traditional plastics, which are harmful to the environment. It can be used to produce sustainable packaging materials, electronic devices, and automotive components. It also has potential applications in the biomedical field, as a scaffold and drug delivery vehicle for tissue engineering and drug delivery.
Limitations:
While poly(2,5-furandione-co-2-methyl-1-propene) has many advantages compared to traditional plastics, it also has certain limitations. It is still more expensive to produce than traditional plastics, and its mechanical properties are not as good as some petroleum-based plastics. The polymer's degradation rate can also be slow, which may limit its use for some applications.
There are several future directions for research into poly(2,5-furandione-co-2-methyl-1-propene). These include:
1. Developing methods to improve the polymer's mechanical properties, such as tensile strength and impact resistance.
2. Understanding the polymer's degradation mechanisms and developing strategies to accelerate degradation.
3. Investigating the use of poly(2,5-furandione-co-2-methyl-1-propene) as a binder in battery electrodes for energy storage applications.
4. Exploring the use of poly(2,5-furandione-co-2-methyl-1-propene) as a matrix in composites to improve their mechanical properties.
5. Studying the use of poly(2,5-furandione-co-2-methyl-1-propene) as a coating material for membranes in separation processes.
6. Exploring the use of poly(2,5-furandione-co-2-methyl-1-propene) as a scaffold and drug delivery vehicle for tissue engineering and drug delivery.
7. Developing methods to improve the polymer's thermal stability for use in high-temperature applications.
8. Investigating the use of poly(2,5-furandione-co-2-methyl-1-propene) in 3D printing applications.
9. Studying the use of poly(2,5-furandione-co-2-methyl-1-propene) in food packaging and agricultural applications.
10. Exploring the potential for scale-up of poly(2,5-furandione-co-2-methyl-1-propene) production for commercial applications.

Use Classification

Cosmetics -> Film forming; Hair fixing; Viscosity controlling

General Manufacturing Information

2,5-Furandione, polymer with 2-methyl-1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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